molecular formula C10H9Cl2N3O4 B12341879 ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate

ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B12341879
M. Wt: 306.10 g/mol
InChI Key: ALNGIPRGCSMJCK-NTEUORMPSA-N
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Description

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H9Cl2N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro and nitro-substituted phenyl ring attached to a hydrazono group and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, hydrazine derivatives, and various substituted phenyl derivatives. These products have their own unique properties and applications in different fields of research .

Scientific Research Applications

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
  • Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazono]acetate
  • Methyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate

Uniqueness

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2N3O4

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9+

InChI Key

ALNGIPRGCSMJCK-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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